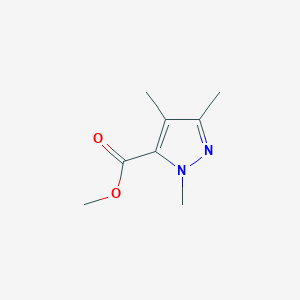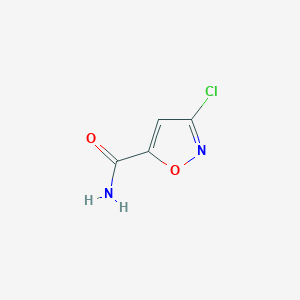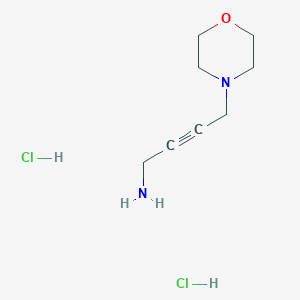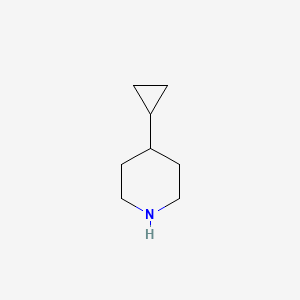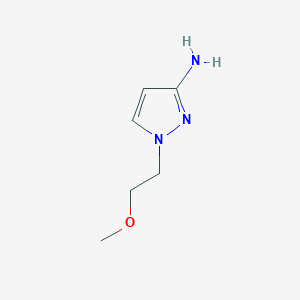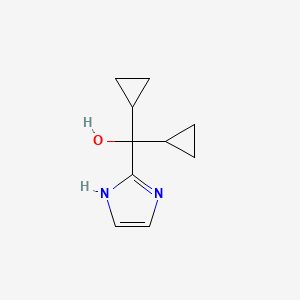![molecular formula C15H13ClO3 B1419846 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid CAS No. 1053116-94-1](/img/structure/B1419846.png)
2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid
Descripción general
Descripción
“2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid” is a chemical compound1. However, there is limited information available about this specific compound. It is similar to “2- (2- (4-Methoxyphenoxy)-5-chlorophenyl)acetic acid” which has an empirical formula of C15H13ClO4 and a molecular weight of 292.711.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid”. However, a similar compound “{2- [ (2-chlorophenyl)methoxy]-5-methylphenyl}boronic acid” has been mentioned in the context of protodeboronation2.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid”. However, a similar compound “{2- [ (2-chlorophenyl)methoxy]-5-methylphenyl}boronic acid” has been mentioned in the context of protodeboronation2.
Aplicaciones Científicas De Investigación
-
Scientific Field: Medicinal Chemistry
- Application : Synthesis of Antiprotozoal Indazole Derivatives
- Method : The 2-phenyl-2H-indazole scaffold was accessed by a one-pot procedure, which includes a combination of ultrasound synthesis under neat conditions as well as Cadogan’s cyclization .
- Results : The biological assays revealed structural features that favor the antiprotozoal activity against the three protozoans tested, e.g., electron withdrawing groups at the 2-phenyl ring . The best potency was found for 2-phenyl-2H-indazole derivatives substituted with methoxycarbonyl .
-
Scientific Field: Pharmaceutical Chemistry
- Application : Synthesis of Ketamine
- Method : The synthesis of ketamine has been done in five steps. At first, the cyclohexanone was made to react with 2-chlorophenylmagnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid .
- Results : The imination of this intermediate by methylamine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .
-
Scientific Field: Medicinal Chemistry
- Application : Synthesis of Antidepressant Molecules
- Method : The synthesis of antidepressant molecules often involves metal-catalyzed reactions. Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results : The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline. Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
-
Scientific Field: Pharmaceutical Sciences
- Application : Biological Potential of Indole Derivatives
- Method : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
- Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Scientific Field: Medicinal Chemistry
- Application : Synthesis of Anti-depressant Molecules
- Method : The synthesis of anti-depressant molecules often involves metal-catalyzed reactions. Key structural motifs included in anti-depressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results : The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline. Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
-
Scientific Field: Pharmaceutical Sciences
- Application : Biological Potential of Indole Derivatives
- Method : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
- Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Direcciones Futuras
There is no specific information available on the future directions of “2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid”. However, it is a chemical compound that could potentially be used in various chemical reactions and syntheses.
Please note that the information provided is based on the available data and may not be fully accurate or complete. For more detailed information, please refer to the relevant scientific literature or consult a chemical expert.
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methoxy]-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-10-6-7-14(12(8-10)15(17)18)19-9-11-4-2-3-5-13(11)16/h2-8H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEZCVYVHQLDFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



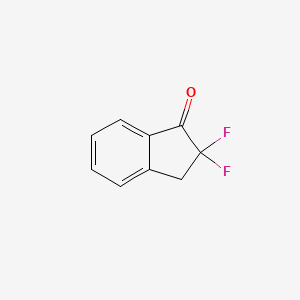
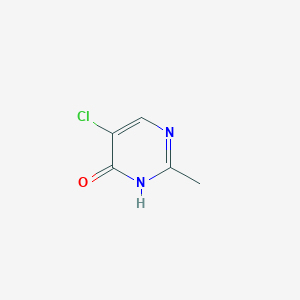
![Methyl 7-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1419767.png)
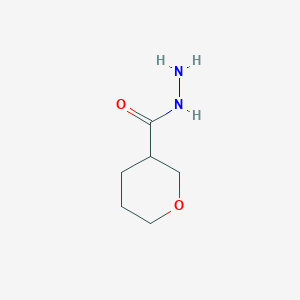
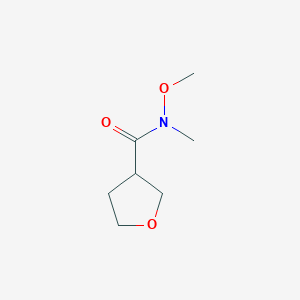
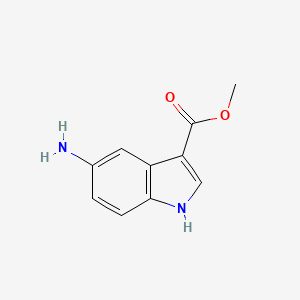
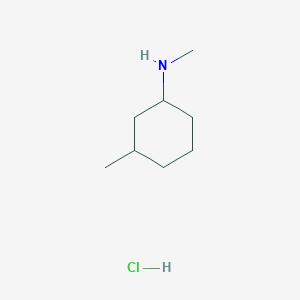
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1419772.png)
